Imazapic

Übersicht

Beschreibung

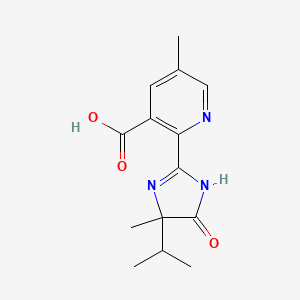

Imazapic, chemically known as 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid, is an imidazolinone herbicide. It is widely used for the control of grasses and broadleaf weeds in various crops. This compound is known for its high efficiency and broad-spectrum application, making it a popular choice in agricultural practices .

Wissenschaftliche Forschungsanwendungen

Imazapic hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Landwirtschaft: Wird häufig zur Unkrautbekämpfung in Kulturen wie Erdnüssen, Sojabohnen und Reis eingesetzt.

Umweltwissenschaften: Wird hinsichtlich seiner Abbaueigenschaften und Adsorptionseigenschaften in verschiedenen Bodentypen untersucht.

Biologie: Wird hinsichtlich seiner Auswirkungen auf das Pflanzenwachstum und die Pflanzenentwicklung untersucht.

Chemie: Wird als Modellverbindung für die Untersuchung von Herbizidinteraktionen und Abbauwegen verwendet

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imazapic involves the reaction of 2-chloro-5-methylpyridine-3-carboxylic acid with isopropylamine to form an intermediate. This intermediate is then cyclized with methyl isocyanate to produce this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white powdered solid, which is then formulated into various herbicidal products .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Imazapic durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Abbauprodukte führt.

Reduktion: Reduktionsreaktionen von this compound sind seltener, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriumhydroxid oder Kaliumhydroxid werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung verschiedener Carbonsäurederivate führen .

Wirkmechanismus

Imazapic übt seine herbiziden Wirkungen durch Hemmung des Enzyms Acetohydroxyacid-Synthase (AHAS) aus, das auch als Acetolactat-Synthase (ALS) bekannt ist. Dieses Enzym ist entscheidend für die Synthese von verzweigtkettigen Aminosäuren, darunter Valin, Leucin und Isoleucin. Durch die Hemmung von AHAS stört this compound die Proteinsynthese und das Zellwachstum, was letztendlich zum Tod der Zielpflanzen führt .

Vergleich Mit ähnlichen Verbindungen

Imazapic gehört zur Familie der Imidazolinon-Herbizide, zu denen auch andere Verbindungen wie Imazapyr, Imazamox und Imazapyr gehören. Diese Verbindungen haben einen ähnlichen Wirkungsmechanismus, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen.

Vergleich:

This compound vs. Imazapyr: Beide werden zur Unkrautbekämpfung eingesetzt, aber this compound ist wirksamer gegen eine größere Bandbreite an Unkräutern.

This compound vs. Imazamox: Imazamox wird häufig in Kombination mit anderen Herbiziden eingesetzt, während this compound als alleinige Behandlung wirksam ist.

This compound vs. Imazapyr: Imazapyr ist in der Umwelt persistenter, während this compound schneller abgebaut wird

Ähnliche Verbindungen:

- Imazethapyr

- Imazamox

- Imazapyr

Zusammenfassend lässt sich sagen, dass this compound ein vielseitiges und wirksames Herbizid mit einer breiten Palette an Anwendungen in der Landwirtschaft und der wissenschaftlichen Forschung ist. Seine einzigartigen Eigenschaften und sein Wirkungsmechanismus machen es zu einem wertvollen Werkzeug für die Unkrautbekämpfung und Umweltstudien.

Eigenschaften

IUPAC Name |

5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSGXWMWNRGTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034270 | |

| Record name | Imazapic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to tan powder | |

CAS No. |

104098-48-8 | |

| Record name | Imazapic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104098-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapic [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104098488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazapic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZAPIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98N09T10R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

204-206 °C | |

| Record name | Imazapic | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

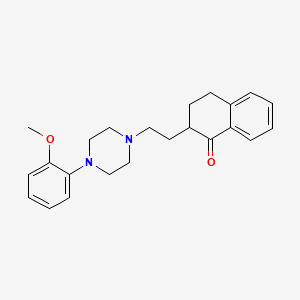

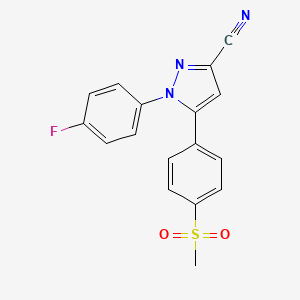

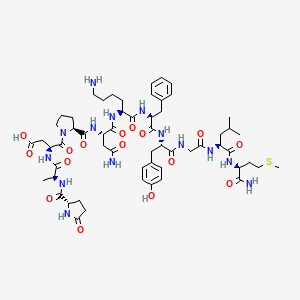

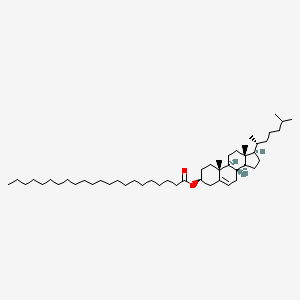

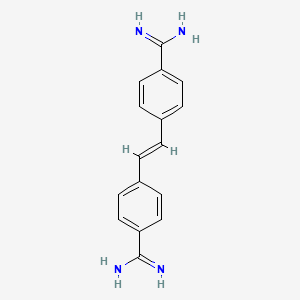

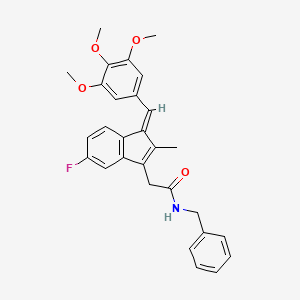

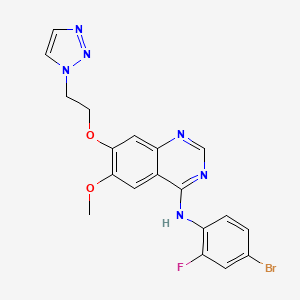

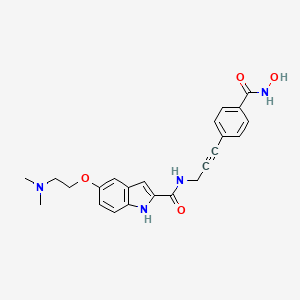

Feasible Synthetic Routes

A: Imazapic is a selective, systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme. [, , , , , ] This enzyme is critical for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , , ]

A: By inhibiting ALS, this compound disrupts protein synthesis, ultimately leading to the cessation of cell growth and division in susceptible plants. [, , , ] This results in stunted growth, chlorosis (yellowing of plant tissue), and eventual plant death. [, , , ]

ANone: this compound has the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol.

ANone: While the provided research papers do not contain detailed spectroscopic data, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly employed for structural characterization of compounds like this compound.

A: Research suggests that the quantity of plant residue does not significantly impact the efficacy of this compound in controlling downy brome. [] This implies that the herbicide can penetrate through residue layers and reach the soil where it is active.

A: Yes, application timing plays a crucial role in this compound's efficacy. Studies show that early postemergent applications, targeting the one-to-two leaf growth stage of downy brome, consistently resulted in superior control compared to pre-emergent or later postemergent applications. []

ANone: This section is not applicable to this compound. This compound is a herbicide that acts by inhibiting an enzyme, and it does not possess catalytic properties itself.

ANone: While the provided papers don't delve into specific SAR studies for this compound, it's known that the imidazolinone ring present in its structure is crucial for binding to and inhibiting the ALS enzyme. Modifications to this ring or other parts of the molecule can alter its activity, potency, and selectivity.

A: Research indicates that this compound can persist in soil for several months following application, with soil half-lives ranging from 24 to 186 days depending on factors like soil depth and characteristics. [] This persistence can be both beneficial (providing extended weed control) and potentially detrimental (risking carryover injury to sensitive rotational crops). [, , ]

A: While not extensively discussed in the papers, the inclusion of adjuvants like methylated seed oil (MSO) is mentioned as a common practice in this compound applications. [, , , ] Adjuvants can improve herbicide efficacy by enhancing wetting, spreading, and penetration of the herbicide solution on plant surfaces.

A: this compound has been identified as a "leacher" herbicide based on its Groundwater Ubiquity Score (GUS) index, which suggests a potential for downward movement through the soil profile. [] This raises concerns about potential contamination of groundwater resources.

A: this compound degradation is influenced by various environmental factors. Studies show that degradation is enhanced by higher temperatures, higher soil pH, increased soil moisture, and the presence of certain soil amendments like biogas slurry. [] Conversely, higher organic matter content can slow down degradation. Microbial activity also plays a significant role, as evidenced by the longer half-life observed in sterilized soil compared to unsterilized soil. []

ANone: While the provided research does not specifically focus on resistance development, it's crucial to acknowledge that repeated use of any herbicide with a single mode of action can lead to the selection of resistant weed biotypes over time. Cross-resistance to other ALS-inhibiting herbicides is also a concern. Therefore, implementing diverse weed management strategies, including cultural and mechanical methods alongside chemical control, is vital for preventing or delaying resistance.

A: The research highlights concerns regarding the potential impact of this compound on aquatic ecosystems. While specific toxicity data is not provided, its presence in surface water and groundwater samples from paddy field areas raises concerns about potential harm to aquatic organisms. []

ANone: Yes, the research mentions other herbicides that can be used for controlling downy brome and other invasive annual grasses.

- Indaziflam: This herbicide, with a different mode of action (cellulose biosynthesis inhibition), shows promise in providing long-term control of downy brome and other invasive winter annual grasses. [] Research indicates that indaziflam exhibited significantly higher activity compared to this compound against various winter annual grass species, with the exception of jointed goatgrass. []

- Rimsulfuron: This is another ALS-inhibiting herbicide used for selective winter annual grass control. []

- Glyphosate: This nonselective herbicide can be used for dormant-season applications to control a broader range of weed species, including those that have developed resistance to this compound. []

A: Several studies highlight the variable impacts of this compound on native species. While the herbicide can help establish desirable perennials by reducing competition from invasive annual grasses, it can also negatively impact the establishment of certain native species, particularly at higher application rates. [, , , , ]

A: Research suggests that combining prescribed fire with this compound can be an effective strategy for controlling invasive species like downy brome and deeproot sedge, but careful consideration of timing and potential impacts on desirable species is crucial. [, ]

A: Yes, soil characteristics play a significant role in this compound's persistence and potential for carryover. Studies demonstrate that cotton exhibited greater sensitivity to this compound residues in a soil with specific characteristics (potentially related to factors like organic matter content, pH, and clay content) compared to another soil type. [] This highlights the importance of understanding site-specific conditions when making herbicide recommendations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)